6-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione
Overview
Description
6-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione is a heterocyclic compound belonging to the quinazoline family. Quinazolines are nitrogen-containing aromatic compounds known for their diverse biological activities, including antitumor, antiviral, antibacterial, and anti-inflammatory properties . The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in medicinal chemistry .
Mechanism of Action
Target of Action
It’s known that quinazolinone derivatives have broad applications including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory . These applications suggest that the compound may interact with a variety of biological targets.
Mode of Action
Quinazolinone derivatives are known to exhibit a wide range of biological activities, suggesting diverse modes of action .
Biochemical Pathways
Given the broad range of biological activities associated with quinazolinone derivatives, it can be inferred that multiple biochemical pathways may be affected .
Result of Action
The broad range of biological activities associated with quinazolinone derivatives suggests that the compound may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione typically involves the cyclization of anthranilic acid derivatives with appropriate reagents. One common method includes the amidation of 2-aminobenzoic acid derivatives followed by cyclization using acetic anhydride under reflux conditions . Another approach involves the use of azides and triphenylphosphine in toluene, followed by heating at reflux for several hours .
Industrial Production Methods: Industrial production of quinazoline derivatives often employs microwave-assisted reactions, metal-mediated reactions, and phase-transfer catalysis to enhance yield and reduce reaction times . These methods are scalable and can be optimized for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 6-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can yield dihydroquinazoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the quinazoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include N-oxides, dihydroquinazolines, and various substituted quinazolines, depending on the reagents and conditions used .
Scientific Research Applications
6-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione has a wide range of applications in scientific research:
Comparison with Similar Compounds
2,4-Diaminoquinazoline: Known for its antitumor and antiviral activities.
4-Anilinoquinazoline: A potent EGFR tyrosine kinase inhibitor used in cancer therapy.
2,4,6-Trisubstituted Quinazoline: Exhibits significant antiproliferative activity against various cancer cell lines.
Uniqueness: 6-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione stands out due to the presence of the trifluoromethyl group, which enhances its lipophilicity, metabolic stability, and binding affinity to biological targets. This makes it a valuable scaffold for the development of novel therapeutic agents .
Properties
IUPAC Name |
6-(trifluoromethyl)-1H-quinazoline-2,4-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O2/c10-9(11,12)4-1-2-6-5(3-4)7(15)14-8(16)13-6/h1-3H,(H2,13,14,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARSVFINRONYDSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)C(=O)NC(=O)N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30652950 | |
Record name | 6-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30652950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
864291-33-8 | |
Record name | 6-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30652950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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